N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also includes an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of these heterocyclic rings can contribute to the compound’s reactivity and potential biological activity.
Chemical Reactions Analysis
Furan rings are π-excessive heterocycles and prefer electrophilic substitution reactions. They also behave chemically as typical dienes and exhibit greater reactivity towards addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications
Synthesis and Characterization
Research on similar compounds has demonstrated the potential for diverse applications in the realm of scientific research. For instance, compounds derived from furan carboxamide have been synthesized and characterized for their antimicrobial activities. A study by Başoğlu et al. (2013) explored the design, synthesis, and antimicrobial activities of azole derivatives, including those derived from furan-2-carbohydrazide, revealing some compounds exhibited activity against tested microorganisms (Başoğlu et al., 2013). Similarly, Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, and found it showed good antimicrobial activity against eight microorganisms, suggesting its potential for pharmacological and medical applications (Cakmak et al., 2022).
Molecular and Electronic Structures
The molecular and electronic structures of similar compounds have also been investigated, providing insights into their potential applications. For instance, Sun et al. (2021) synthesized and analyzed the crystal structure and vibrational properties of a compound closely related to the one , contributing to the understanding of its molecular behavior (Sun et al., 2021).
Antiprotozoal and Antimicrobial Activities
Compounds with structures similar to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide have shown significant antiprotozoal and antimicrobial activities. Ismail et al. (2004) reported the synthesis of a compound that exhibited strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting its potential as an antiprotozoal agent (Ismail et al., 2004).
Antitumor Activity
Moreover, compounds of a similar class have been investigated for their antitumor activities. Matiichuk et al. (2020) synthesized derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde and found a lead compound that was superior to 5-fluorouracil, cisplatin, and curcumin in antitumor screening, suggesting a promising direction for antitumor agent development (Matiichuk et al., 2020).
Mechanism of Action
Target of Action
The compound, also known as N-[2-(furan-3-yl)-2-(thiomorpholin-4-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide, is a furan derivative . Furan derivatives are known to interact with various targets or receptors in the body, acting as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, and more . .
Mode of Action
Furan derivatives generally interact with their targets to show their potentiality to treat various diseases or disorders .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways due to their broad range of targets .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules .
Result of Action
Furan derivatives are known to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the reaction time, the solvent, and the amounts of the substrates can be optimized for the synthesis of furan derivatives . .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-8-13(17-21-11)15(19)16-9-14(12-2-5-20-10-12)18-3-6-22-7-4-18/h2,5,8,10,14H,3-4,6-7,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHMTBWDNWIWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=COC=C2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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